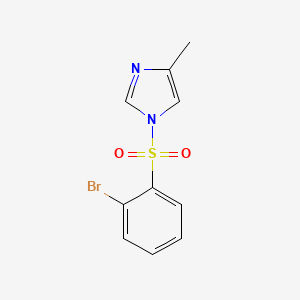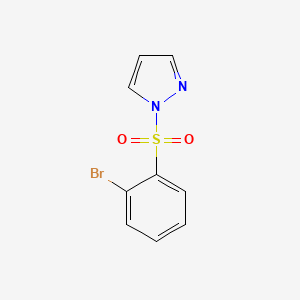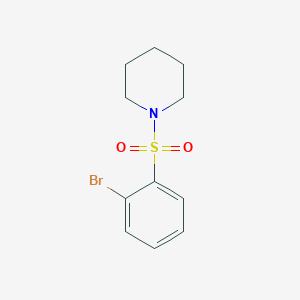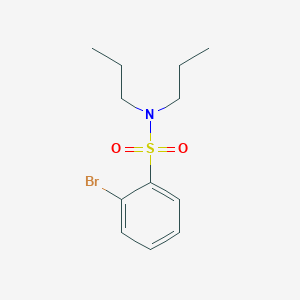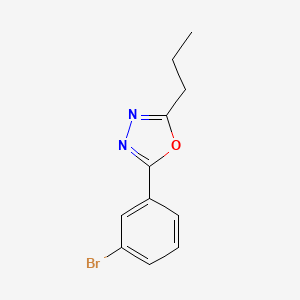
2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the bromophenyl group suggests potential for use in various chemical reactions, particularly those involving palladium-catalyzed cross-coupling reactions, as indicated by the synthesis of related compounds .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives often involves dehydration reactions of diarylhydrazides, leading to high yields of the desired products . For example, the synthesis of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole was achieved using Suzuki cross-coupling reactions, which could be a similar approach for synthesizing the compound . Additionally, the reduction of nitro groups to amides in 1,3,4-oxadiazoles has been improved through catalytic hydrogenation, which may be relevant for the synthesis of compounds with similar structures .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been characterized by various spectroscopic methods. For instance, the crystal structure of a related compound showed that the bromophenyl group is nearly coplanar with the oxadiazole ring, which could imply similar structural characteristics for "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" . The planarity of these structures is often crucial for their electronic properties and potential applications in materials science.
Chemical Reactions Analysis
The reactivity of 1,3,4-oxadiazole derivatives can be quite diverse. For example, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in various acetylated products, indicating that different substituents on the oxadiazole ring can lead to anisotropic reactions on different crystal facets . This suggests that "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" could also exhibit unique reactivity patterns depending on its crystal structure and the nature of the substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The UV absorption and photoluminescent properties of these compounds are affected by the aryl groups attached to the oxadiazole ring, with maximum UV absorption wavelengths typically in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . The mesogenic properties of some 1,3,4-oxadiazoles have also been evaluated, showing that they can exhibit smectic A mesophases or nematic phases, which could be relevant for "2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole" depending on its substituents .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-bromophenyl)-5-propyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c1-2-4-10-13-14-11(15-10)8-5-3-6-9(12)7-8/h3,5-7H,2,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGZBGQHSPXLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650324 |
Source


|
| Record name | 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole | |
CAS RN |
957065-95-1 |
Source


|
| Record name | 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenyl)-5-propyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2-Hydroxyethyl)piperazino]nicotinonitrile](/img/structure/B1294157.png)

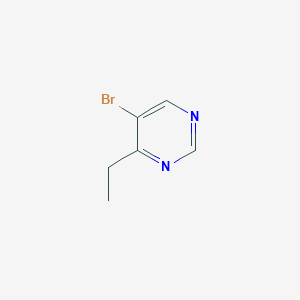
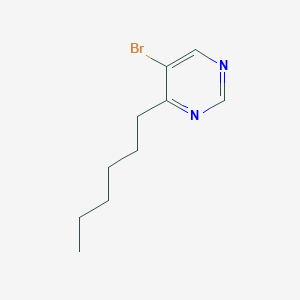
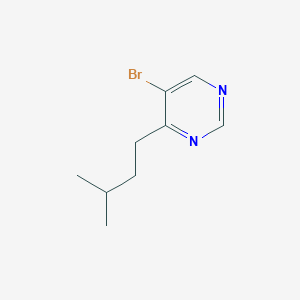
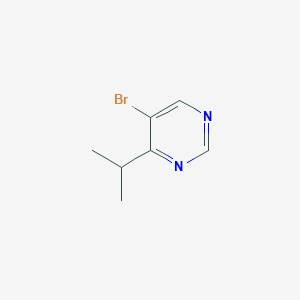
![6-Bromo-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1294169.png)
